molecular formula C9H12BrNS B8529615 1-[(5-Bromo-2-thienyl)methyl]pyrrolidine

1-[(5-Bromo-2-thienyl)methyl]pyrrolidine

Cat. No. B8529615
M. Wt: 246.17 g/mol
InChI Key: POCBVOXANVWUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Bromo-2-thienyl)methyl]pyrrolidine is a useful research compound. Its molecular formula is C9H12BrNS and its molecular weight is 246.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(5-Bromo-2-thienyl)methyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-Bromo-2-thienyl)methyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[(5-Bromo-2-thienyl)methyl]pyrrolidine

Molecular Formula

C9H12BrNS

Molecular Weight

246.17 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C9H12BrNS/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2

InChI Key

POCBVOXANVWUBL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(S2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-2-thiophenecarbaldehyde (191 mg, 1.0 mmol) was diluted in a mixture of dichloromethane (6 mL) and N,N-dimethylformamide (2 mL), and cooled to 0° C. Pyrrolidine (107 mg, 1.5 mmol)) was added, followed by sodium triacetoxyborohydride (1.04 g, 4.9 mmol, 4.9 eq) and glacial acetic acid (2 drops). The reaction mixture was stirred at 23° C. for 2 h, then carefully quenched with saturated aq sodium bicarbonate (fizzing!). The reaction mixture was extracted with dichloromethane (2×10 mL), then the combined organic layers were filtered through a SCX cartridge (5 grams), eluting with methanol (10 mL). The first fraction was discarded if no product was present by tlc, and the desired product was eluted from the resin with methanol in ammonia (2M, Aldrich, 25 mL). The latter fraction was concentrated to afford 349 mg (>100%) of the title compound.
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
107 mg
Type
reactant
Reaction Step Two
Quantity
1.04 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
100%

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